molecular formula C8H7FO3 B1588349 Methyl 3-fluoro-4-hydroxybenzoate CAS No. 403-01-0

Methyl 3-fluoro-4-hydroxybenzoate

Cat. No. B1588349
CAS RN: 403-01-0
M. Wt: 170.14 g/mol
InChI Key: IYUSGKSCDUJSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H7FO3 . Its average mass is 170.138 Da and its monoisotopic mass is 170.037918 Da . It is also known by other names such as “3-Fluoro-4-hydroxy benzoic acid methyl ester” and "Benzoic acid, 3-fluoro-4-hydroxy-, methyl ester" .


Molecular Structure Analysis

The InChI code for “Methyl 3-fluoro-4-hydroxybenzoate” is 1S/C8H7FO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-hydroxybenzoate” is a white to yellow solid at room temperature . It has a molecular weight of 170.14 . The storage temperature is room temperature .

Scientific Research Applications

1. Application in Fluorescent Sensors

Methyl 3-fluoro-4-hydroxybenzoate has been utilized in the development of fluorescent sensors, particularly for the detection of aluminum ions (Al3+). A study demonstrated the synthesis of a fluorogenic chemosensor using a compound related to methyl 3-fluoro-4-hydroxybenzoate. This sensor showed high selectivity and sensitivity towards Al3+ ions, with applications in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

2. Analytical and Structural Studies

Methyl 3-fluoro-4-hydroxybenzoate has been subject to analytical and structural studies. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate, a related compound, was analyzed at 120 K. This research provided insights into the crystal structure and intermolecular interactions of the compound, which are crucial for understanding its properties in various applications, including as a preservative in cosmetics and foods (Sharfalddin et al., 2020).

3. Role in Environmental Microbiology

Research in environmental microbiology has explored the role of compounds like methyl 3-fluoro-4-hydroxybenzoate in microbial processes. For instance, a study explored the use of fluorinated compounds to detect aromatic metabolites from m-cresol in a methanogenic consortium, providing insights into the degradation pathways of similar compounds (Londry & Fedorak, 1993).

4. Synthesis and Liquid Crystal Research

Methyl 3-fluoro-4-hydroxybenzoate has been involved in the synthesis of liquid crystals. A study on bent-shaped liquid crystals based on 3-hydroxybenzoic acid central core included compounds related to methyl 3-fluoro-4-hydroxybenzoate. This research is significant for the development of materials with specific mesomorphic properties (Kohout et al., 2015).

Safety And Hazards

“Methyl 3-fluoro-4-hydroxybenzoate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUSGKSCDUJSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427106
Record name Methyl 3-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-hydroxybenzoate

CAS RN

403-01-0
Record name Methyl 3-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A commercial product, 3-fluoro-4-hydroxybenzoic acid hydrate (1.1 g) was dissolved in methanol (11 mL), and in an ice bath, thionyl chloride (0.77 mL) was added thereto, and heated under reflux for 2 hours. After the reaction, the reaction liquid was entirely concentrated to obtain the entitled compound (1.1 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottom flask containing 3-fluoro-4-hydroxybenzoic acid (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (5.03 g, 32.22 mmol) was added a cold solution of MeOH (50.0 mL) and sulfuric acid (2.0 mL). The mixture was heated to 80° C. and monitored with TLC. After 20.5 hours, the solvent was removed and the resulting mixture was diluted with diethyl ether. The organic phase was washed carefully two times with saturated aqueous NaHCO3, once with brine, and then dried over anhydrous sodium sulfate. After filtration, the organic solvent was removed in vacuo to afford T10.1 as a white solid (4.79 g, 87% yield). 1H NMR (400 MHz, CDCl3) 7.81 (2H, m), 7.06 (1H, t, J=8.4 Hz), 5.62 (1H, d, J=4.3 Hz), 3.91 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of 3-fluoro-4-hydroxybenzoic acid (3.0 g) in methanol (30 mL) was added conc. sulfuric acid (3 mL), and the mixture was heated for 5 hours under reflux. The reaction solution was allowed to stand for cooling down to room temperature, and then concentrated in vacuo. The residue was diluted with ethyl acetate, washed successively with water, saturated aqueous sodium bicarbonate, water, and saturated brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound (2.99 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-fluoro-4-hydroxybenzoate
Reactant of Route 4
Methyl 3-fluoro-4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-fluoro-4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-fluoro-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.